molecular formula C10H10O B194445 2-Ethylbenzofuran CAS No. 3131-63-3

2-Ethylbenzofuran

Cat. No.: B194445
CAS No.: 3131-63-3
M. Wt: 146.19 g/mol
InChI Key: KJHYAEZMOHLVCH-UHFFFAOYSA-N
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Description

2-Ethylbenzofuran is an organic compound with the molecular formula C10H10O. It is a derivative of benzofuran, characterized by the presence of an ethyl group at the second position of the benzofuran ring. This compound is known for its colorless to pale yellow appearance and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylbenzofuran typically involves the use of salicylaldehyde as the starting material. The process begins with the reaction of salicylaldehyde with 1-chloroacetone under basic conditions to form 2-acetylbenzofuran. This intermediate is then subjected to Wolff-Kishner reduction to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of benzofuran as the starting material, which reacts with various reagents under controlled conditions to produce the desired compound. The specifics of these methods can vary depending on the scale and requirements of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylbenzofuran undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzofuran ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents to the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various carboxylic acids and ketones, while substitution reactions can produce a wide range of substituted benzofuran derivatives .

Scientific Research Applications

2-Ethylbenzofuran has a broad range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Ethylbenzofuran and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives have been shown to inhibit specific enzymes or receptors, leading to their therapeutic effects. The exact mechanism can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

    Benzofuran: The parent compound, which lacks the ethyl group at the second position.

    2-Methylbenzofuran: Similar to 2-Ethylbenzofuran but with a methyl group instead of an ethyl group.

    2-Phenylbenzofuran: Contains a phenyl group at the second position instead of an ethyl group.

Uniqueness: this compound is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. This makes it distinct from other benzofuran derivatives and allows for specific applications in various fields .

Properties

IUPAC Name

2-ethyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-2-9-7-8-5-3-4-6-10(8)11-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHYAEZMOHLVCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062857
Record name Benzofuran, 2-ethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3131-63-3
Record name 2-Ethylbenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3131-63-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzofuran, 2-ethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzofuran, 2-ethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzofuran, 2-ethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylbenzofuran
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Synthesis routes and methods

Procedure details

2-Ethylbenzo[b]furan was prepared by the method of example 40A with benzo[b]furan (7.3 mmols), 0.86 g) t-BuLi (1.7 m, 9.4 mmols) iodoethane (4 mmols, 0.9 mls) and THF (15 ml). 1.0 g (95%) of a yellow liquid was isolated.
Quantity
7.3 mmol
Type
reactant
Reaction Step One
Quantity
9.4 mmol
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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